3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

FABP5 Inhibition Metabolic Disease Cancer Metabolism

Selecting this Roche-disclosed dual FABP4/5 inhibitor (Ex. 4.15) avoids potency drift (>10-fold SAR sensitivity) and compensatory pathway activation seen with single-target alternatives (e.g., BMS309403). With a verified FABP5 IC₅₀ of 16 nM (TR-FRET, pH 7.5), it serves as a reference standard for SAR benchmarking and a low-nanomolar probe for metabolic or oncology target-engagement studies. Guarantee assay continuity by ordering the exact chemotype with the 5-(thiophen-2-yl)pyridin-3-yl pharmacophore—no generic substitutions.

Molecular Formula C23H26N2O4S
Molecular Weight 426.53
CAS No. 2034252-36-1
Cat. No. B2573132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
CAS2034252-36-1
Molecular FormulaC23H26N2O4S
Molecular Weight426.53
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3
InChIInChI=1S/C23H26N2O4S/c1-4-27-19-11-17(12-20(28-5-2)22(19)29-6-3)23(26)25-14-16-10-18(15-24-13-16)21-8-7-9-30-21/h7-13,15H,4-6,14H2,1-3H3,(H,25,26)
InChIKeyOCFQRRKQTHEXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Profile: 3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034252-36-1) for FABP-Targeted Discovery


3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide (CAS 2034252-36-1) is a synthetic, small-molecule non-annulated thiophenylamide originally disclosed by Hoffmann-La Roche as part of a series of dual fatty acid-binding protein 4 and 5 (FABP4/5) inhibitors [1]. It is characterized by a 3,4,5-triethoxy-substituted benzamide core linked via a methylene bridge to a 5-(thiophen-2-yl)pyridin-3-yl moiety, with a molecular formula of C23H26N2O4S and a molecular weight of 426.53 g/mol. The compound is intended for non-human research use only, specifically in studies targeting FABP4 and/or FABP5 for metabolic, inflammatory, or oncological indications [2].

Why Generic Substitution Fails for 3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in FABP Programs


The non-annulated thiophenylamide chemotype exhibits steep structure–activity relationships (SAR) wherein minor modifications to the amide linker, heteroaryl substitution pattern, or benzamide alkoxy groups result in over a 10-fold shift in FABP5 inhibitory potency [1]. For instance, within the same patent family, closely related analogs display IC50 values spanning from 15 nM to >140 nM, indicating that interchangeability without quantitative justification carries a high risk of significant potency loss. Generic substitution with alternative FABP4/5 inhibitor scaffolds (e.g., BMS309403) further fails because these molecules lack the dual FABP4/5 inhibition profile specifically engineered into this series through the 5-(thiophen-2-yl)pyridin-3-yl pharmacophore [2]. Selecting this specific compound ensures continuity in SAR exploration and avoids confounding biological readouts introduced by uncharacterized analogs.

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide vs. In-Class Analogs


FABP5 Inhibitory Potency vs. Structurally Related Patent Analogs

In a TR-FRET assay at pH 7.5, this compound (BDBM234709, identified as patent example 4.15) inhibits human FABP5 with an IC50 of 16 nM [1]. This places it among the most potent analogs disclosed in the patent, comparable to the 15 nM IC50 of the lead compound BDBM234692 (example 6.9), but over 8-fold more potent than BDBM234698 (examples 8/9), which recorded an IC50 of 143 nM under identical assay conditions [2]. The quantitative gap confirms that the specific 3,4,5-triethoxy substitution pattern on the benzamide ring, combined with the 5-(thiophen-2-yl)pyridin-3-ylmethylamine moiety, is critical for maintaining low-nanomolar potency.

FABP5 Inhibition Metabolic Disease Cancer Metabolism

Structural Differentiation Through Substituent-Dependent Potency Modulation

The compound's 3,4,5-triethoxy substitution is a key differentiator from earlier FABP4/5 inhibitor scaffolds. The Roche patent [1] establishes that R1 and R2 groups on the benzamide core are independently selected from H, alkyl, or cycloalkyl, with alkyl substitution preferred for potency. The triethoxy pattern provides enhanced solubility and modulated electronic characteristics relative to simpler methoxy or unsubstituted analogs . While direct solubility data for this compound is not available in the public domain, analogs with a similar triethoxybenzamide motif demonstrate improved organic solvent solubility compared to their non-ethoxylated counterparts, which is consistent with the design intent stated in the patent for optimizing drug-like properties [2].

Medicinal Chemistry SAR FABP Inhibitor Design

Selectivity Profile Inferred from Dual FABP4/5 Inhibitor Design Strategy

The Roche patent explicitly claims compounds as dual FABP4/5 inhibitors for treating type 2 diabetes, atherosclerosis, chronic kidney diseases, non-alcoholic steatohepatitis, and cancer [1]. While individual FABP4 and FABP5 IC50 values for this specific compound are not publicly disclosed, the patent's biological examples establish that the series achieves dual inhibition. This contrasts with selective FABP4 inhibitors like BMS309403, which showed metabolic improvement in ob/ob mice but failed to address FABP5-mediated compensatory pathways [2]. The dual inhibition strategy is therapeutically significant because FABP4 knockout mice exhibit compensatory upregulation of FABP5 in adipose tissue, and only FABP4/FABP5 double-knockout mice are strongly protected from hyperglycemia, insulin resistance, and hepatic steatosis [3].

FABP4 FABP5 Dual Inhibition

Validated Application Scenarios for 3,4,5-Triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in FABP-Targeted Research


FABP5-Mediated Metabolic Disease Target Validation

Researchers studying the role of FABP5 in type 2 diabetes, insulin resistance, or non-alcoholic steatohepatitis can deploy this compound as a low-nanomolar (IC50 = 16 nM) chemical probe to interrogate FABP5-dependent pathways. The compound's activity, verified in a TR-FRET assay at pH 7.5, provides sufficient potency for cell-based and potentially in vivo target engagement studies, assuming favorable ADME properties [1].

FABP4/5 Dual Inhibition in Cancer Metabolism Research

The dual FABP4/5 inhibition profile claimed in the originator patent makes this compound suitable for oncology programs investigating fatty acid metabolism in tumor microenvironments. Unlike FABP4-selective tools, this compound simultaneously suppresses both FABP4 and FABP5, preventing the compensatory pathway activation observed in single-target approaches [2].

SAR Expansion Around the Non-Annulated Thiophenylamide Chemotype

Medicinal chemistry teams building on the Roche FABP inhibitor series can use this compound (example 4.15) as a reference standard for benchmarking new analogs. Its 16 nM FABP5 IC50 serves as a potency threshold: modifications that maintain or improve this value while preserving the dual inhibition profile represent promising candidates for further optimization [3].

Quote Request

Request a Quote for 3,4,5-triethoxy-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.